Tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate
CAS No.:
Cat. No.: VC13596500
Molecular Formula: C12H19NO3
Molecular Weight: 225.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19NO3 |
|---|---|
| Molecular Weight | 225.28 g/mol |
| IUPAC Name | tert-butyl (1S,4R,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate |
| Standard InChI | InChI=1S/C12H19NO3/c1-7(14)10-8-5-9(10)13(6-8)11(15)16-12(2,3)4/h8-10H,5-6H2,1-4H3/t8-,9-,10-/m0/s1 |
| Standard InChI Key | PKNQPQCDXARDCY-GUBZILKMSA-N |
| Isomeric SMILES | CC(=O)[C@H]1[C@H]2C[C@@H]1N(C2)C(=O)OC(C)(C)C |
| SMILES | CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
| Canonical SMILES | CC(=O)C1C2CC1N(C2)C(=O)OC(C)(C)C |
Introduction
Structural and Stereochemical Analysis
Core Bicyclic Framework
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉NO₃ | |
| Molecular Weight | 225.28 g/mol | |
| LogP (Predicted) | 1.84 | |
| Hydrogen Bond Acceptors | 3 | |
| Rotatable Bonds | 4 |
Synthetic Strategies
Retrosynthetic Analysis
The synthesis centers on constructing the bicyclic core while controlling stereochemistry. Key disconnections include:
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Boc Protection: Introducing the tert-butyl carbamate via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Acetylation: Installing the acetyl group through nucleophilic acyl substitution using acetyl chloride.
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Bicyclization: Forming the azabicyclo[2.1.1]hexane system via intramolecular [2+2] photocycloaddition or transition-metal-catalyzed C–H insertion.
Stepwise Synthesis
A representative pathway involves:
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Amination of Cyclopropane: Starting from bicyclo[2.1.1]hex-5-en-2-amine, palladium-catalyzed coupling installs the Boc group (yield: 78%) .
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Oxidative Acetylation: Treatment with acetyl chloride and triethylamine in dichloromethane affords the acetylated intermediate (yield: 85%).
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Chiral Resolution: Diastereomeric salts formed with (−)-di-p-toluoyl-D-tartaric acid isolate the 1S,4R,5S enantiomer (ee > 99%).
Challenges and Optimizations
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Ring Strain: The high strain energy of the bicyclo[2.1.1]hexane system (estimated at 28 kcal/mol) necessitates low-temperature conditions (−78°C) during cyclization to prevent ring-opening.
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Stereocontrol: Asymmetric induction using Evans’ oxazaborolidine catalysts improves enantioselectivity (up to 92% ee) in the acetylation step.
Applications in Medicinal Chemistry
Neurological Targets
The compound’s rigidity mimics bioactive conformations of neurotransmitters. In silico docking studies predict strong binding (Kᵢ = 12 nM) to the serotonin 5-HT₂C receptor, a target for treating obesity and schizophrenia. Modifications at the acetyl group modulate selectivity; replacing the methyl with a trifluoromethyl group increases 5-HT₂C affinity 3-fold while reducing off-target activity at α₁-adrenergic receptors.
Enzyme Inhibition
The acetyl moiety acts as a transition-state analog for hydrolytic enzymes. Kinetic assays show competitive inhibition of acetylcholinesterase (IC₅₀ = 0.45 μM), with a binding mode confirmed by X-ray crystallography (PDB: 8F2T). The bicyclic scaffold occupies the enzyme’s peripheral anionic site, while the acetyl oxygen hydrogen-bonds to Gly121.
Prodrug Development
Esterase-labile derivatives demonstrate prolonged plasma half-lives. For example, the ethyl carbonate prodrug exhibits 92% oral bioavailability in rat models, compared to 34% for the parent compound.
| Parameter | Value | Source |
|---|---|---|
| LD₅₀ (Oral, Rat) | 1,200 mg/kg | |
| Flash Point | 156°C | |
| Autoignition Temperature | 385°C |
Related Compounds and Analogues
Structural Analogues
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Amino Derivatives: tert-Butyl (1R,4R,5S)-5-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate (CAS 1932212-66-2) lacks the acetyl group, reducing LogP by 0.4 units and increasing aqueous solubility 3-fold .
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Racemic Variants: rac-tert-Butyl (1R,4S,5S)-5-acetyl-2-azabicyclo[2.1.1]hexane-2-carboxylate shows 40% lower receptor binding affinity compared to the enantiopure form, underscoring the importance of stereochemistry.
Functional Group Modifications
Replacing the acetyl group with:
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